3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin
Overview
Description
3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin typically involves the condensation of 2-chlorobenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a component in fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-4-methylcoumarin: Lacks the fluorine atom, which may result in different biological activity.
6-Fluoro-4-methylcoumarin: Lacks the 2-chlorophenyl group, affecting its chemical reactivity and biological properties.
4-Methylcoumarin: Lacks both the 2-chlorophenyl and fluorine groups, resulting in significantly different properties.
Uniqueness
The presence of both chlorine and fluorine atoms in 3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin makes it unique compared to other coumarin derivatives. These substituents enhance its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
3-(2-Chlorophenyl)-6-fluoro-4-methylcoumarin (CAS No. 527751-39-9) is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a coumarin backbone with a chlorine and a fluorine substituent, which enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of coumarins, including this compound. The compound has shown promising results against various pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 μg/mL | |
Escherichia coli | 16 μg/mL | |
Candida albicans | 12 μg/mL | |
Pseudomonas aeruginosa | 32 μg/mL |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The MIC values indicate moderate to significant antimicrobial efficacy, comparable to standard antibiotics.
Anticancer Activity
Research has also highlighted the potential of this compound as an anticancer agent. A study by G. R. Kokil et al. found that coumarin derivatives exhibited cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity of Coumarin Derivatives
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15 μM | |
HeLa (Cervical Cancer) | 10 μM | |
A549 (Lung Cancer) | 12 μM |
The results suggest that the compound may inhibit cell proliferation in cancer cells, offering a basis for further development as an anticancer therapeutic.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Coumarins can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that coumarins induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of coumarins, including this compound, showed enhanced activity against resistant strains of Staphylococcus aureus, suggesting potential for treating infections caused by antibiotic-resistant bacteria .
- Anticancer Research : A recent investigation into the anticancer properties of coumarins found that compounds similar to this compound induced apoptosis in HeLa cells via mitochondrial pathways, highlighting their potential in cancer therapy .
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-fluoro-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO2/c1-9-12-8-10(18)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZAAXHEYFWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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